Mafodotin - 863971-19-1

Mafodotin

Catalog Number: EVT-274683
CAS Number: 863971-19-1
Molecular Formula: C49H76N6O11
Molecular Weight: 925.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mafodotin, also known as monomethyl auristatin F (MMAF), is a synthetic cytotoxic agent belonging to the class of auristatins. [] Auristatins are a group of potent antimitotic agents that act by inhibiting microtubule polymerization, a crucial process for cell division. [, ] Mafodotin is a potent inhibitor of tubulin polymerization, exhibiting strong cytotoxicity against a variety of cancer cell lines. [, ] In scientific research, mafodotin is primarily utilized as a payload in antibody-drug conjugates (ADCs). [, ] These ADCs leverage the specificity of antibodies to deliver mafodotin directly to target cells, minimizing off-target toxicity and maximizing therapeutic efficacy. [, ]

Molecular Structure Analysis

Mafodotin, as a highly reactive molecule, participates in various chemical reactions, crucial for its incorporation into ADCs and for its mechanism of action. [, , ] One key reaction is the conjugation of mafodotin to an antibody through a linker molecule. [, ] This reaction typically involves the formation of a stable covalent bond between a reactive group on the linker and a specific amino acid residue on the antibody, such as cysteine. [, ] Another important reaction is the intracellular release of mafodotin from the ADC, which often relies on the cleavage of the linker by specific enzymes or the intracellular environment. [, ]

Mechanism of Action

Mafodotin exerts its cytotoxic effect by binding to tubulin, a protein that polymerizes to form microtubules. [, ] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cell shape. [, ] By binding to tubulin, mafodotin disrupts microtubule dynamics, preventing the formation of new microtubules and causing the depolymerization of existing microtubules. [, ] This disruption of microtubule function leads to cell cycle arrest and ultimately triggers apoptosis, a process of programmed cell death. [, ]

Physical and Chemical Properties Analysis

The physical and chemical properties of mafodotin determine its stability, solubility, and cellular permeability. [, ] These properties have been investigated using various methods, including high-performance liquid chromatography (HPLC) and spectroscopy. [, ] Mafodotin is a hydrophobic molecule, meaning it has low solubility in water. [, ] To increase its solubility for administration, mafodotin is often formulated in specialized solutions containing solubilizing agents. [, ] The chemical stability of mafodotin is also crucial for its efficacy, and studies have shown that it is stable under various storage conditions. [, ]

Applications

Mafodotin is a key component in several ADCs currently in various stages of clinical development for the treatment of hematologic malignancies and solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Belantamab mafodotin, targeting B-cell maturation antigen (BCMA), was the first ADC containing mafodotin to receive regulatory approval for the treatment of multiple myeloma. [, , ] Other ADCs incorporating mafodotin are currently being investigated for the treatment of various B-cell malignancies, including non-Hodgkin lymphoma and acute lymphoblastic leukemia, as well as for solid tumors expressing epidermal growth factor receptor. [, , ]

Future Directions

The future of mafodotin research lies in expanding its applications beyond its current use as a payload in ADCs. [, , , , , , ] One promising direction is the development of new auristatin derivatives with improved properties, such as increased potency, enhanced stability, and reduced off-target toxicity. [, , , , , , ] Another area of research focuses on optimizing the linker technology to enhance the controlled release of mafodotin within the target cells, maximizing its therapeutic efficacy while minimizing systemic exposure. [, , , , , , ] The exploration of novel targets for mafodotin-based ADCs is also ongoing, potentially expanding its use to a broader range of cancers. [, , , , , , ]

Belantamab mafodotin (GSK2857916)

  • Compound Description: Belantamab mafodotin is an antibody-drug conjugate (ADC) comprised of a humanized monoclonal antibody targeting B-cell maturation antigen (BCMA) linked to mafodotin (MMAF) via a protease-resistant maleimidocaproyl linker. [, , , , , , , , , , , , , , , , , , ] It induces cell death through several mechanisms, including direct cytotoxicity, antibody-dependent cellular cytotoxicity, and immunogenic cell death. [, , , ]

Denintuzumab mafodotin (SGN-CD19A)

  • Compound Description: Denintuzumab mafodotin is another ADC that utilizes mafodotin as its cytotoxic payload. [, , ] It targets CD19, a B-cell-specific marker, making it relevant for B-cell malignancies like B-cell non-Hodgkin lymphoma and B-cell acute lymphoblastic leukemia. [, , ]

Depatuxizumab mafodotin (ABT-414)

  • Compound Description: Depatuxizumab mafodotin is an ADC designed for treating tumors with epidermal growth factor receptor (EGFR) expression. [, , ] It consists of a humanized IgG1κ antibody targeting a unique epitope on human EGFR linked to mafodotin. []

Monomethyl auristatin F (MMAF)

  • Compound Description: MMAF, also known as mafodotin, is a potent antimitotic agent that inhibits microtubule polymerization, ultimately leading to cell death. [, , , , , , , , , , , ] It is the cytotoxic payload in all the mentioned ADCs. [, , , , , , , , , , , , , ]

Cys-mcMMAF

  • Compound Description: Cys-mcMMAF refers to the cleavable linker-payload component of mafodotin-based ADCs after its release inside target cells. [, ] It consists of the cytotoxic MMAF linked to a cysteine residue through the maleimidocaproyl linker. []

Properties

CAS Number

863971-19-1

Product Name

MC-MMAF

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H76N6O11

Molecular Weight

925.2 g/mol

InChI

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1

InChI Key

ORFNVPGICPYLJV-YTVPMEHESA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

SGD-1269; SGD 1269; SGD1269; mc-MMAF; mcMMAF; L4-MMAF; Maleimidocaproyl-MMAF; Maleimidocaproyl monomethylauristatin F; Mafodotin.

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.